β‑Glucuronidase Inhibition: 25‑Fold Superiority Over the Clinical Standard D‑Saccharic Acid 1,4‑Lactone
In a series of sixteen benzimidazole‑bearing thiourea analogues, the core scaffold represented by N‑(1H‑1,3‑benzimidazol‑5‑yl)thiourea exhibited β‑glucuronidase inhibition with an IC₅₀ of 1.9 ± 0.1 µM, which is approximately 25‑fold more potent than the standard clinical inhibitor D‑saccharic acid 1,4‑lactone (IC₅₀ = 48.1 ± 1.2 µM) [1]. Structure–activity relationship analysis revealed that the unsubstituted thiourea at the 5‑position is critical; N‑aryl or N‑alkyl derivatives showed 2‑ to 15‑fold attenuation of activity, highlighting the privileged nature of the free thiourea moiety [1].
| Evidence Dimension | β‑Glucuronidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.9 ± 0.1 µM (compound 7 in the series, representing the 5‑thiourea‑substituted benzimidazole core) |
| Comparator Or Baseline | D‑Saccharic acid 1,4‑lactone (standard clinical inhibitor): IC₅₀ = 48.1 ± 1.2 µM |
| Quantified Difference | ≈ 25‑fold greater potency for the benzimidazole‑5‑thiourea scaffold |
| Conditions | In vitro spectrophotometric β‑glucuronidase assay using p‑nitrophenyl‑β‑D‑glucuronide substrate |
Why This Matters
Procurement of the unsubstituted 5‑thiourea regioisomer is essential for programs targeting β‑glucuronidase‑mediated pathologies; even minor N‑substitution erodes the 25‑fold potency advantage over the clinical standard.
- [1] Ullah, H. et al. Benzimidazole bearing thiourea analogues: Synthesis, β‑glucuronidase inhibitory potential and their molecular docking study. J. Mol. Struct. 2022, 1269, 133941. View Source
